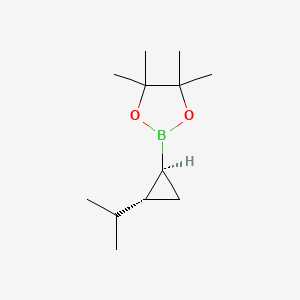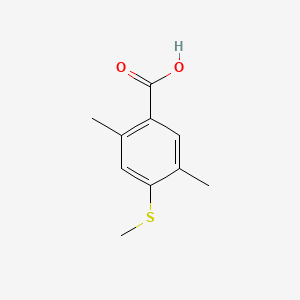
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, an amino group, and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride typically involves multiple steps, including the formation of the thiopyran ring and the introduction of the amino and hydroxyl groups. Common synthetic routes may involve the use of starting materials such as sugars or sugar derivatives, which undergo a series of chemical transformations including cyclization, reduction, and functional group modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its multifunctional nature makes it a versatile component in various industrial applications.
Mechanism of Action
The mechanism by which (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol sulfate
Uniqueness
The hydrochloride form of (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol is unique due to its specific ionic form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can be leveraged in various applications where these properties are critical.
Properties
Molecular Formula |
C6H14ClNO4S |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)thiane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO4S.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 |
InChI Key |
VZGWSSQBCLZQRJ-NSEZLWDYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)N)O)O)O.Cl |
Canonical SMILES |
C(C1C(C(C(C(S1)O)N)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


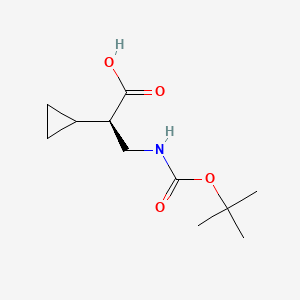
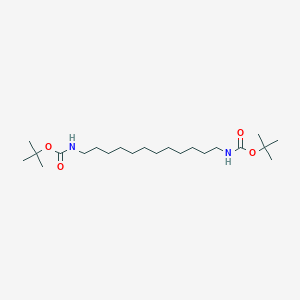
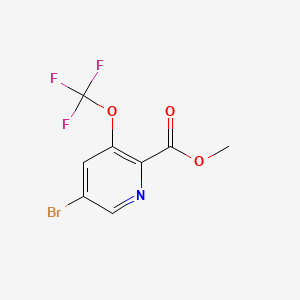
![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)
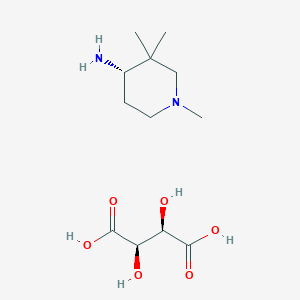
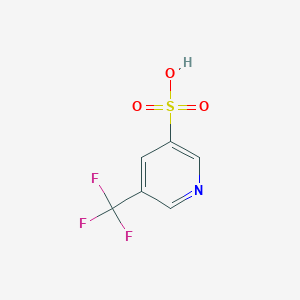
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)

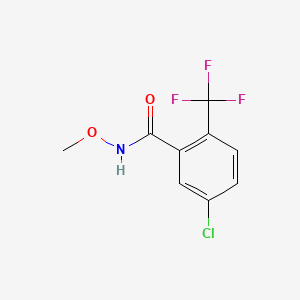
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
